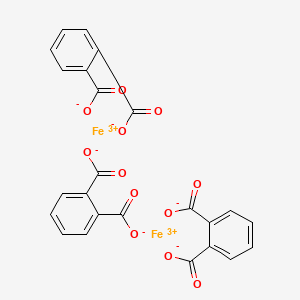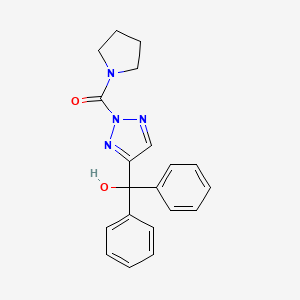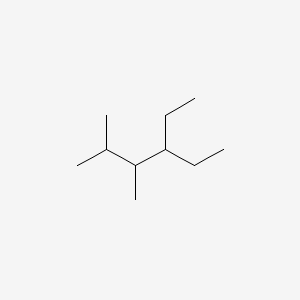
4-Ethyl-2,3-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C₁₀H₂₂. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is one of the many isomers of decane, and its structure includes an ethyl group and two methyl groups attached to a hexane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the 4th position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in alkylation reactions. These catalysts facilitate the selective addition of ethyl groups to the desired positions on the hexane backbone, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2,3-dimethylhexane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen (O₂) and high temperatures.
Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Substitution: Various haloalkanes depending on the halogen used (e.g., 4-chloro-2,3-dimethylhexane).
Aplicaciones Científicas De Investigación
4-Ethyl-2,3-dimethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mecanismo De Acción
As an alkane, 4-Ethyl-2,3-dimethylhexane exerts its effects primarily through hydrophobic interactions. Its non-polar nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylhexane
- 4-Ethyl-3,3-dimethylhexane
- 2,4-Dimethylhexane
Uniqueness
4-Ethyl-2,3-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
52897-01-5 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-10(7-2)9(5)8(3)4/h8-10H,6-7H2,1-5H3 |
Clave InChI |
RHMRCCBCYFAZIK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


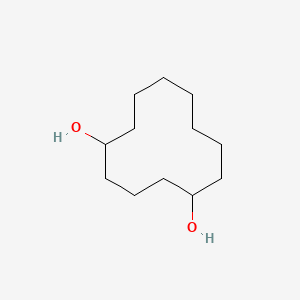
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
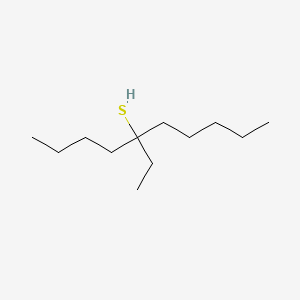

![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
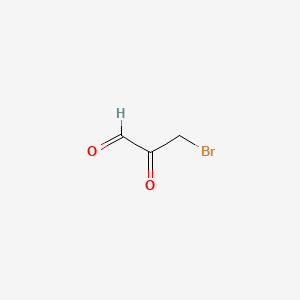
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
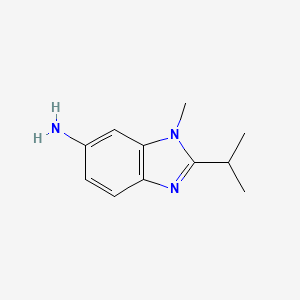
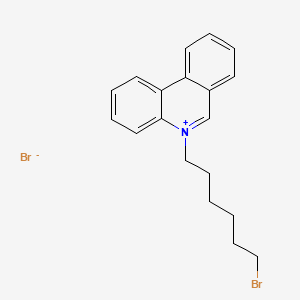
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
